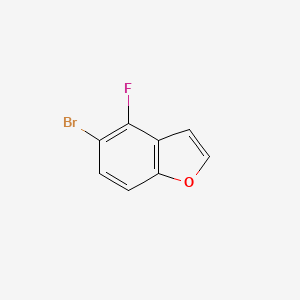

5-Bromo-4-fluorobenzofuran

Description

5-Bromo-4-fluorobenzofuran is a heterocyclic aromatic compound featuring a benzofuran core substituted with bromine at the 5-position and fluorine at the 4-position. The benzofuran scaffold is widely studied due to its pharmacological versatility, including antifungal, antitumor, and antimicrobial activities . The bromine and fluorine substituents enhance its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Crystallographic studies of related bromo-fluorobenzofuran derivatives reveal that substituents significantly influence molecular packing and intermolecular interactions, which may correlate with bioactivity .

Properties

Molecular Formula |

C8H4BrFO |

|---|---|

Molecular Weight |

215.02 g/mol |

IUPAC Name |

5-bromo-4-fluoro-1-benzofuran |

InChI |

InChI=1S/C8H4BrFO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H |

InChI Key |

SSYOZIMXPFXBKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-4-fluorobenzofuran can be contextualized against analogous benzofuran derivatives. Below is a detailed comparison based on substituent effects, pharmacological relevance, and structural

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity :

- Halogenation (Br/F) is associated with enhanced antimicrobial and antitumor properties, likely due to increased electrophilicity and membrane permeability .

- Sulfinyl and methyl groups (e.g., in 5-bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran) modulate polarity and steric effects, which may influence receptor binding .

Structural Modifications: Planar vs. Chirality: Amine-containing analogs introduce stereochemical complexity, which can enhance selectivity in drug design .

Synthetic Utility :

- Ethyl ester derivatives (e.g., Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate) serve as precursors for carboxylic acid functionalities, enabling further derivatization .

Research Findings and Implications

- Crystallography : Studies on 5-bromo-4-fluorobenzofuran analogs highlight the role of halogen bonds (C–Br···O/F) in stabilizing crystal lattices, which may translate to improved solid-state stability in pharmaceuticals .

- Pharmacological Gaps : While bromo-fluorobenzofurans are implicated in antitumor activity, specific mechanistic data (e.g., kinase inhibition profiles) remain underexplored compared to sulfur- or nitrogen-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.